1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyhexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one typically involves the reaction of 3,4-dichlorophenyl derivatives with appropriate hexanone precursors. One common method includes the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . Another approach involves the use of bis-3,4-dichlorobenzoyl peroxide in a boiling solution of m-dinitrobenzene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize large-scale catalytic processes, ensuring high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one involves its interaction with specific molecular targets. For instance, similar compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain . This mechanism can be extrapolated to understand the potential effects of this compound in biological systems.
Comparison with Similar Compounds
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
Comparison: 1-(3,4-Dichlorophenyl)-6-methoxyhexan-1-one is unique due to its methoxyhexanone chain, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives. Its specific structure allows for unique applications and interactions in various chemical and biological contexts .
Properties
CAS No. |
61719-03-7 |
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Molecular Formula |
C13H16Cl2O2 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6-methoxyhexan-1-one |
InChI |
InChI=1S/C13H16Cl2O2/c1-17-8-4-2-3-5-13(16)10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
DOROHSJYCBBVFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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